2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyrimidine backbone and substituents. The parent structure is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The numbering of the pyrimidine ring begins with the nitrogen at position 1, proceeding clockwise. Key substituents include:
- A 2-methylcyclopropyl group at position 2, consisting of a cyclopropane ring (three-membered carbon ring) with a methyl (-CH₃) substituent.
- A carboxylic acid group (-COOH) at position 5.
- An oxo group (=O) at position 6, which reduces the aromaticity of the ring, resulting in a 1,6-dihydropyrimidine system.
Thus, the IUPAC name is 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid , reflecting the substituents’ positions and the partial saturation of the pyrimidine ring.
The structural representation (Figure 1) highlights these features:
- Pyrimidine core : Positions 1 and 3 are occupied by nitrogen atoms.
- 2-methylcyclopropyl substituent : A cyclopropane ring fused to a methyl group at position 2.
- Carboxylic acid group : Positioned at carbon 5.
- Oxo group : At carbon 6, contributing to the 1,6-dihydro state.
The simplified molecular-input line-entry system (SMILES) notation for this compound is CC1CC1C2=NC=C(C(=O)N2)C(=O)O, which encodes the connectivity of atoms and functional groups.
Synonyms and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases (Table 1).
Table 1 : Registry identifiers and synonyms for 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.
The CAS Registry Number (1482454-96-5) serves as the primary unique identifier for this compound in chemical inventories. While no PubChem CID is explicitly listed in the provided sources, the InChIKey and other structural descriptors can be generated from its SMILES notation for database queries.
Molecular Formula and Weight
The molecular formula and weight provide foundational data for stoichiometric and analytical applications (Table 2).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol |
Table 2 : Molecular formula and weight of 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.
The molecular formula C₉H₁₀N₂O₃ confirms the presence of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight of 194.19 g/mol is calculated from the atomic masses of these constituents, aligning with high-resolution mass spectrometry data for related pyrimidine derivatives.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(2-methylcyclopropyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-4-2-5(4)7-10-3-6(9(13)14)8(12)11-7/h3-5H,2H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
HQCSVOLLAPUTQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopropyl ketone, the compound can be synthesized through a series of condensation and cyclization reactions involving reagents such as ammonia or amines, and catalysts like acids or bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Key Findings from Structure-Activity Relationship (SAR) Studies
Aromatic Substitutions: Analogues with 4-alkoxy-3-cyanophenyl groups exhibit superior activity due to additional interactions with the XO active site (e.g., hydrophobic and π-π stacking) .
Position 5 Modifications: Carboxylic acid is critical for potency, as seen in the high IC₅₀ values of 2-(4-alkoxy-3-cyanophenyl) derivatives. Replacement with carbonitrile (e.g., in ) reduces activity significantly .
Conformational Effects :
- Sulfanyl-containing derivatives (e.g., ) adopt L-shaped conformations, which may misalign with the XO binding pocket compared to planar carboxylic acid derivatives .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The carboxylic acid group improves aqueous solubility but may limit blood-brain barrier penetration.
- Metabolic Stability : Cyclopropane rings are generally metabolically stable, which could enhance the target compound’s half-life compared to esters or sulfanyl derivatives .
- Synthetic Accessibility : The compound is likely synthesized via Biginelli condensation, a common route for dihydropyrimidines .
Biological Activity
2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 194.19 g/mol. It contains a dihydropyrimidine ring, which is crucial for various biological applications. The presence of the 2-methylcyclopropyl group enhances its reactivity and biological profile .
The biological activity of 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been linked to several mechanisms:
- Xanthine Oxidase Inhibition : Preliminary studies suggest that derivatives of this compound may exhibit potent xanthine oxidase (XO) inhibitory activity, which is essential for treating conditions like hyperuricemia and gout. For instance, related compounds have demonstrated IC50 values ranging from 0.0181 μM to 0.5677 μM against XO .
- Antiviral Activity : Compounds in this class have shown promise in inhibiting viral replication, particularly against HIV-1 RNase H and HCMV (Human Cytomegalovirus). Specific analogs were found to inhibit these targets effectively without significant cytotoxicity .
- Structure-Activity Relationship (SAR) : The structural modifications of the dihydropyrimidine core significantly affect biological activity. For example, the introduction of different substituents at specific positions can enhance or diminish the inhibitory potency against various enzymes .
Case Study 1: Xanthine Oxidase Inhibition
A study evaluated several derivatives of 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid for their XO inhibitory activity. The most potent compound exhibited an IC50 value comparable to febuxostat, a known XO inhibitor. This study highlights the potential of these derivatives in managing hyperuricemia .
Case Study 2: Antiviral Efficacy
In another investigation, a series of dihydroxypyrimidine derivatives were tested for their antiviral properties against HCMV. The results indicated that specific analogs significantly reduced viral replication at micromolar concentrations while maintaining low toxicity levels . This suggests that further development could lead to effective antiviral therapies.
Comparison of Biological Activities
| Compound Name | CAS Number | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|---|
| Compound A | 1482454-96-5 | Xanthine Oxidase | 0.0240 | Potent inhibitor |
| Compound B | 1538440-19-5 | Antiviral | 10 | Moderate inhibition |
| Compound C | 34415-10-6 | Antiviral | Not specified | Effective against HIV |
Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.
Future Directions
Further research is necessary to fully elucidate the specific biological activities associated with 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. Investigations should focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Structural Optimization : Modifying the chemical structure to enhance efficacy and reduce potential side effects.
- Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
